3-Methyl-3-heptene

Description

Structural Context within Unsaturated Hydrocarbons

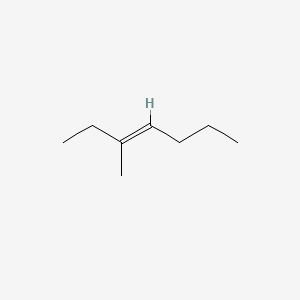

3-Methyl-3-heptene (B1237926) is an unsaturated hydrocarbon with the chemical formula C8H16. organic-chemistry.orgnih.gov As a heptene (B3026448) derivative, its core structure consists of a seven-carbon chain containing a carbon-carbon double bond. The "3-methyl" designation indicates the presence of a methyl group (CH3) attached to the third carbon atom, which is also one of the carbons of the double bond. This substitution pattern makes it a trisubstituted alkene, a feature that significantly influences its reactivity and stability compared to less substituted alkenes.

The presence of the double bond introduces unsaturation into the molecule, making it susceptible to a variety of addition reactions. The location of the double bond at the 3-position and the methyl group on the same carbon atom create a specific electronic and steric environment that is central to its chemical behavior.

Significance in Modern Organic Synthesis and Catalysis

While not a household name, this compound and its structural motifs are relevant in various areas of organic synthesis and catalysis. Its significance lies in its utility as a building block and a substrate for a range of chemical transformations.

Synthesis of this compound: The synthesis of this compound can be achieved through various established organic reactions. One common method is the Wittig reaction , which involves the reaction of a phosphorus ylide with a ketone. umass.eduwikipedia.org For instance, the reaction of butan-2-one with a propylidene-triphenylphosphorane would yield a mixture of (E)- and (Z)-3-methyl-3-heptene. Another powerful technique is olefin metathesis , a process that allows for the cutting and rearranging of carbon-carbon double bonds, which can be strategically employed to construct the this compound framework. nih.govnih.govsigmaaldrich.comprinceton.eduresearchgate.net

Reactions and Applications: The double bond in this compound is the focal point of its reactivity. It can undergo a variety of addition reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium, platinum, or nickel, this compound can be reduced to 3-methylheptane. nih.gov This reaction is fundamental in converting unsaturated hydrocarbons to saturated ones. The process involves the syn-addition of hydrogen atoms across the double bond.

Hydroformylation: This industrial process adds a formyl group (CHO) and a hydrogen atom across the double bond, leading to the formation of aldehydes. A study on the hydroformylation of the related 3-methyl-1-hexene-3-d1 provides insights into the mechanistic pathways that would also be relevant to this compound, suggesting that the reaction proceeds without direct formylation of the methyl group. acs.orgrsc.org The resulting aldehydes can be further transformed into a variety of other functional groups, highlighting the synthetic utility of this reaction.

Pheromone Synthesis: The structural core of this compound is found in certain insect pheromones. For example, 4-methyl-3-heptanol (B77350) is a component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. researchgate.net The synthesis of such pheromones often involves the stereoselective reduction of a ketone precursor, which could potentially be derived from this compound through oxidation or other functional group interconversions. researchgate.net

Isomerization: The position of the double bond in this compound can be shifted under certain catalytic conditions, leading to other isomers of methylheptene. polimi.itbeilstein-journals.org This isomerization can be a strategic step in a synthetic sequence to access different substitution patterns and reactivities.

Isomeric Forms and Stereochemical Implications for Research

A critical aspect of the chemistry of this compound is the existence of geometric isomers, specifically the (E) and (Z) isomers. This stereoisomerism arises from the restricted rotation around the carbon-carbon double bond and the presence of different substituents on each of the double-bonded carbons.

The designation of (E) and (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the C3 carbon are a methyl group and an ethyl group. On the C4 carbon, the substituents are a propyl group and a hydrogen atom.

(Z)-3-Methyl-3-heptene: In this isomer, the higher priority groups on each carbon of the double bond are on the same side (Zusammen). The ethyl group on C3 has a higher priority than the methyl group, and the propyl group on C4 has a higher priority than the hydrogen atom. Therefore, the (Z) isomer has the ethyl and propyl groups on the same side of the double bond. nist.gov

(E)-3-Methyl-3-heptene: In this isomer, the higher priority groups are on opposite sides (Entgegen) of the double bond.

The specific stereoisomer used in a reaction can have profound implications for the stereochemical outcome of the product, especially in asymmetric synthesis where the goal is to create a single enantiomer of a chiral molecule. The distinct spatial arrangement of the alkyl groups in the (E) and (Z) isomers can influence the approach of reagents and the transition state energies of reactions, leading to different diastereoselectivities or enantioselectivities. This control over stereochemistry is a cornerstone of modern pharmaceutical and fine chemical synthesis.

Below is a table summarizing the key properties of this compound and its isomers.

| Property | Value |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol nih.gov |

| Isomers | (E)-3-Methyl-3-heptene, (Z)-3-Methyl-3-heptene |

Structure

3D Structure

Propriétés

Numéro CAS |

51886-28-3 |

|---|---|

Formule moléculaire |

C8H16 |

Poids moléculaire |

112.21 g/mol |

Nom IUPAC |

(E)-3-methylhept-3-ene |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |

Clé InChI |

AAUHUDBDDBJONC-BQYQJAHWSA-N |

SMILES isomérique |

CCC/C=C(\C)/CC |

SMILES canonique |

CCCC=C(C)CC |

Origine du produit |

United States |

Stereochemical Characterization and Isomeric Transformations of 3 Methyl 3 Heptene

Geometric Isomerism (E/Z Nomenclature) and Conformational Studies

Geometric isomerism, a form of stereoisomerism, arises in 3-methyl-3-heptene (B1237926) due to the restricted rotation around the carbon-carbon double bond (C3=C4). This results in two distinct spatial arrangements of the substituents attached to the double bond, known as the (E) and (Z) isomers. nist.govchemspider.com

Application of Cahn-Ingold-Prelog (CIP) Sequence Rules for Configurational Assignment

The Cahn-Ingold-Prelog (CIP) rules provide a systematic method for unambiguously naming the geometric isomers of this compound as either (E) or (Z). The assignment process involves determining the priority of the substituent groups on each carbon of the double bond based on atomic number.

Assignment for this compound:

At Carbon 3 (C3): The two substituents are a methyl group (-CH3) and an ethyl group (-CH2CH3).

The first atom of the ethyl group is carbon, and the first atom of the methyl group is also carbon. This results in a tie.

Moving to the next atoms, the carbon of the ethyl group is attached to two hydrogens and one carbon (C, H, H). The carbon of the methyl group is attached to three hydrogens (H, H, H).

Since carbon has a higher atomic number than hydrogen, the ethyl group is assigned higher priority than the methyl group.

At Carbon 4 (C4): The two substituents are a propyl group (-CH2CH2CH3) and a hydrogen atom (-H).

The propyl group (first atom: carbon) has a higher atomic number than the hydrogen atom.

Therefore, the propyl group is assigned higher priority.

With priorities established, the (E) and (Z) configurations are determined:

(Z)-3-methyl-3-heptene: The two higher-priority groups (ethyl at C3 and propyl at C4) are on the same side (zusammen) of the double bond. nist.govchegg.com

(E)-3-methyl-3-heptene: The two higher-priority groups (ethyl at C3 and propyl at C4) are on opposite sides (entgegen) of the double bond. chemspider.com

| Double Bond Carbon | Substituent Groups | CIP Priority | Reasoning |

|---|---|---|---|

| C3 | -CH₂CH₃ (Ethyl) | High | Ethyl (-CH₂(CH₃)) takes priority over Methyl (-CH₃) based on the second atom in the chain (C vs. H). |

| -CH₃ (Methyl) | Low | ||

| C4 | -CH₂CH₂CH₃ (Propyl) | High | Carbon (in Propyl) has a higher atomic number than Hydrogen. |

| -H (Hydrogen) | Low |

Spectroscopic Elucidation of (E) and (Z) Isomers

Spectroscopic methods are essential for distinguishing between the (E) and (Z) isomers of this compound. While the isomers have the same molecular weight (112.21 g/mol ) and connectivity, their different spatial arrangements lead to subtle but measurable differences in their physical properties and spectral data. nih.govnist.gov

Gas chromatography (GC) is a powerful technique for separating the two isomers. Due to differences in their boiling points and interactions with the stationary phase, the (E) and (Z) isomers exhibit different retention times. The Kovats retention index, a standardized measure in GC, shows distinct values for each isomer on non-polar columns.

| Isomer | Kovats Retention Index (Non-polar column) | Source |

|---|---|---|

| (Z)-3-methyl-3-heptene | 778 - 790 | nist.gov |

| (E)-3-methyl-3-heptene | 784 - 797 | nih.govchemspider.com |

Other spectroscopic techniques also aid in elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shift of the vinylic proton at C4 would differ between the isomers. In the (E)-isomer, this proton is expected to appear slightly downfield compared to the (Z)-isomer due to differing steric compression and anisotropic effects from the nearby alkyl groups. Similarly, the chemical shifts of the allylic protons on the ethyl and methyl groups at C3 and the propyl group at C4 would show slight variations.

Infrared (IR) Spectroscopy: While often subtle, differences can sometimes be observed in the C-H out-of-plane bending region for trisubstituted alkenes. The (E) isomer typically shows a band around 965 cm⁻¹, whereas the (Z) isomer's band is less consistent and can be harder to identify.

Diastereomeric Relationships and Chiral Recognition in Synthetic Pathways

Although this compound is an achiral molecule, the principles of diastereoselectivity and chiral recognition are crucial when considering its synthesis from or reaction with chiral molecules. purdue.edulibretexts.org

Stereoselective Synthesis of this compound Stereoisomers

The controlled synthesis of either the (E) or (Z) isomer of this compound relies on stereoselective chemical reactions. The choice of reaction and conditions dictates which geometric isomer is the major product.

Dehydration of 3-Methyl-3-heptanol: Acid-catalyzed dehydration of the precursor alcohol, 3-methyl-3-heptanol, typically yields a mixture of alkene products, including (E)- and (Z)-3-methyl-3-heptene. nih.govnist.gov According to Zaitsev's rule, the more substituted (and generally more stable) alkenes are favored. Often, the (E)-isomer is the thermodynamically more stable product and may be formed in a higher ratio, though the selectivity can be poor. quizlet.com

Wittig Reaction: The Wittig reaction is a more controlled method for alkene synthesis. wikipedia.org To form this compound, one could react butan-2-one with a propyl-derived Wittig reagent or pentan-2-one with an ethyl-derived Wittig reagent. The stereochemical outcome is highly dependent on the nature of the ylide: organic-chemistry.org

Z-selective Synthesis: Non-stabilized or semi-stabilized ylides, typically prepared using salt-free conditions, favor the formation of the (Z)-alkene. organic-chemistry.org For instance, reacting pentan-2-one with the ylide derived from ethyltriphenylphosphonium bromide would likely yield (Z)-3-methyl-3-heptene as the major product.

E-selective Synthesis: Stabilized ylides or the use of the Schlosser modification (involving deprotonation-reprotonation of the betaine (B1666868) intermediate at low temperatures) can favor the formation of the (E)-alkene. wikipedia.org

Chiroptical Properties and Their Measurement

Chiroptical properties, such as optical rotation (the rotation of plane-polarized light) and circular dichroism, are exhibited exclusively by chiral molecules. sketchy.com A molecule is chiral if it is non-superimposable on its mirror image. purdue.edu

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the molecule through the C3=C4 double bond, making it superimposable on its mirror image. libretexts.orgkhanacademy.org Consequently, this compound does not have enantiomers and is optically inactive. It does not rotate plane-polarized light, and its specific rotation is zero.

However, the double bond in this compound is considered prochiral . fiveable.meopenochem.org This means the two faces of the planar double bond are distinct from one another (termed Re and Si faces). While the molecule itself is not chiral, it can react with a chiral reagent or catalyst to produce a chiral product. This process is an example of chiral recognition , where the chiral agent preferentially interacts with one of the two prochiral faces, leading to a diastereomeric transition state and potentially an enantiomerically enriched product in a subsequent step (e.g., asymmetric epoxidation or hydrogenation). libretexts.orgrsc.org Therefore, while this compound itself has no chiroptical properties to measure, it can serve as a prochiral substrate in asymmetric synthesis. libretexts.org

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Methyl 3 Heptene

Catalytic Approaches to 3-Methyl-3-heptene (B1237926) and its Precursors

The targeted synthesis of this compound and related C8 alkenes often begins with precursors such as C8 ketones. The conversion of these oxygenated compounds into alkenes requires catalytic processes that can selectively cleave carbon-oxygen bonds while preserving or forming the desired carbon-carbon double bond.

Heterogeneous catalysts are advantageous in industrial applications due to their ease of separation from the reaction mixture and potential for regeneration and reuse. Research has focused on developing solid catalysts that can perform multiple reaction steps in a single process.

A common strategy involves supporting a transition metal on an acidic oxide support, like alumina (B75360) (Al₂O₃). mdpi.com The process occurs in a one-step catalytic conversion where the C8 ketone is first hydrogenated to a C8 alcohol (5-methyl-3-heptanol) over the metal sites. Subsequently, the alcohol intermediate undergoes dehydration on the acid sites of the support to yield a mixture of C8 alkenes, including isomers like 5-methyl-3-heptene (B85671) and 5-methyl-2-heptene. mdpi.com These alkenes can be further hydrogenated on the metal sites to produce the corresponding C8 alkane, 3-methyl heptane. mdpi.com

The choice of metal significantly influences product selectivity. For instance, in the HDO of 5-methyl-3-heptanone, a 20 wt% Copper-Alumina (Cu-Al₂O₃) catalyst primarily yields a mixture of C8 alkenes and alkanes. mdpi.com In contrast, a 1 wt% Platinum-Alumina (Pt-Al₂O₃) catalyst, owing to platinum's higher hydrogenation activity, predominantly produces the C8 alkane with selectivities reaching up to 97%. mdpi.com The molar ratio of hydrogen to the C8 ketone precursor is another critical parameter that directly impacts conversion and selectivity. researchgate.net

| Catalyst | H₂/C₈ Ketone Molar Ratio | C₈ Ketone Conversion (%) | C₈ Alkene Selectivity (%) | C₈ Alkane Selectivity (%) |

|---|---|---|---|---|

| 20% Cu-Al₂O₃ | 2 | ~90 | ~82 | ~18 |

| 20% Cu-Al₂O₃ | 25 | ~98 | ~45 | ~55 |

| 1% Pt-Al₂O₃ | 2 | ~99.9 | ~10 | ~90 |

| 1% Pt-Al₂O₃ | 25 | ~99.9 | ~3 | ~97 |

Continuous flow chemistry offers significant advantages for catalytic processes, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and simplified scale-up. nih.govlabunlimited.com The use of solid acid catalysts within packed bed reactors in a continuous flow setup is a key strategy for reactions like the dehydration of alcohol precursors to form alkenes. labunlimited.com

In the context of this compound synthesis, a continuous flow system could be employed for the dehydration of 3-methyl-3-heptanol. The alcohol would be continuously pumped through a heated reactor column packed with a solid acid catalyst, such as a sulfonic acid ion-exchange resin (e.g., Amberlyst 16). labunlimited.comresearchgate.net This setup facilitates the efficient conversion of the alcohol to the alkene, with the product continuously exiting the reactor. The development of efficient continuous-flow syntheses of α,β-unsaturated ketones from alkynes and aldehydes using heterogeneous solid acid catalysts also demonstrates the power of this technology for creating valuable chemical intermediates. nih.gov The ability to operate these systems for extended periods without catalyst replacement is a major benefit for industrial-scale production. acs.org

While heterogeneous catalysts are workhorses for large-scale production, achieving high stereoselectivity (i.e., control over the E/Z geometry of the double bond) can be challenging. Homogeneous and organometallic catalysts, which operate in the same phase as the reactants, offer unparalleled control over the chemical environment around the active site, enabling highly selective transformations. nih.gov

The synthesis of specific alkene isomers is plagued by the potential to form mixtures of products. researchfeatures.com Organometallic catalysts, particularly those based on transition metals like ruthenium, molybdenum, and cobalt, have been designed to overcome this challenge. researchfeatures.comsdsu.eduorganic-chemistry.org For example, specific molybdenum complexes have demonstrated greater than 99:1 selectivity for the formation of Z-isomers in olefin metathesis reactions. researchfeatures.com Similarly, CpRu complexes have been developed that show exceptionally high kinetic selectivity for forming (E)-internal alkenes from terminal alkenes. sdsu.edu

Stereocontrol can be achieved by designing ligands that create a specific chiral environment or steric hindrance around the metal center, favoring one reaction pathway over others. researchfeatures.comnih.gov For instance, the Wittig reaction, a cornerstone of alkene synthesis, can be rendered highly Z-selective and enantioselective through the strategic design of phosphonium (B103445) salts, allowing for the synthesis of alkenes with a controlled double bond geometry and an adjacent stereocenter. nih.gov These advanced catalytic systems, while often more complex and costly than heterogeneous alternatives, are indispensable for the synthesis of high-value compounds where precise stereochemistry is required. springernature.comresearchgate.net

The rational design of catalysts is fundamental to optimizing the synthesis of target molecules like this compound. Key principles guide the development of both heterogeneous and homogeneous systems.

For bifunctional heterogeneous catalysts used in HDO, performance hinges on balancing the activity of the metal and acid sites. mdpi.comacs.org The choice of metal (e.g., Cu for alkene selectivity, Pt for alkane selectivity), metal loading, and the nature of the acidic support are all critical design parameters. mdpi.com Optimization involves tuning reaction conditions such as temperature and reactant ratios to maximize the yield of the desired alkene while minimizing side reactions like complete hydrogenation. researchgate.net

In homogeneous catalysis, catalyst design focuses heavily on the ligand sphere surrounding the metal center. Ligands are used to modulate the electronic and steric properties of the catalyst, which in turn dictates its activity and selectivity. researchfeatures.com For stereocontrol in alkene synthesis, ligands are designed to favor a specific orientation of the substrate during product formation, thereby directing the reaction to a single isomer. researchfeatures.comnih.gov

Performance optimization in continuous flow systems involves not only the catalyst itself but also the reactor design and operating conditions. acs.org Factors such as solvent choice, flow rate (which determines residence time), and temperature must be carefully controlled to ensure high conversion and selectivity while preventing catalyst deactivation or reactor blockages. hybrid-chem.com

Development of Highly Selective Heterogeneous Catalysts

Elucidation of Reaction Mechanisms in this compound Formation

Understanding the step-by-step molecular pathway, or reaction mechanism, is crucial for improving catalytic syntheses. For the formation of this compound from a precursor like 5-methyl-3-heptanone via HDO, the mechanism is generally understood as a two-step sequence catalyzed by a bifunctional system. mdpi.com

Hydrogenation: The carbonyl group (C=O) of the ketone is first hydrogenated on a metal active site to form an alcohol intermediate, 5-methyl-3-heptanol. mdpi.com

Dehydration: The alcohol intermediate is then dehydrated on an acid site of the catalyst support, eliminating a molecule of water to form the carbon-carbon double bond of the C8 alkene. mdpi.com

Further hydrogenation of the resulting alkene to the corresponding alkane can also occur on the metal sites, representing a competing reaction pathway that affects selectivity. mdpi.com

More complex mechanistic investigations employ advanced techniques to gain deeper insight. For example, kinetic studies, including the analysis of kinetic isotope effects (KIE), can help identify the rate-determining step of a reaction. nih.gov Computational chemistry, using methods like Density Functional Theory (DFT), allows for the mapping of the potential energy surface of a reaction, providing detailed information on the structure of transition states and intermediates. nih.govnih.gov Such studies can elucidate the origin of stereocontrol by comparing the energy barriers for the pathways leading to different isomers, guiding the rational design of more selective catalysts. nih.gov

Stereochemistry and Regioselectivity in Alkene Addition Reactions

Addition reactions to the double bond of this compound are governed by the electronic and steric properties of the alkene and the attacking reagent. The trisubstituted nature of the double bond between carbon-3 and carbon-4 dictates the formation of specific stereoisomers and constitutional isomers.

Hydroboration-Oxidation Mechanism: Syn Addition and Anti-Markovnikov Regiochemistry

The hydroboration-oxidation of alkenes is a powerful two-step method for producing alcohols. byjus.com This reaction is distinguished by its anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orglibretexts.org

The mechanism begins with the addition of borane (B79455) (BH₃), typically as a complex with a solvent like tetrahydrofuran (B95107) (THF), across the double bond. byjus.comwikipedia.org The boron atom, being the electrophilic center, adds to the less sterically hindered and less substituted carbon of the double bond, while a hydrogen atom is transferred to the more substituted carbon. wikipedia.orglibretexts.org In the case of this compound, the boron adds to carbon-4, and the hydrogen adds to carbon-3. This addition is a concerted process, occurring on the same face of the double bond, a characteristic known as syn addition. wikipedia.orgpearson.com This step is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate. byjus.com

The stereochemistry of the starting alkene directly dictates the stereochemistry of the alcohol product due to the syn-addition mechanism.

| Starting Alkene | Intermediate Organoborane | Final Product | Stereochemical Relationship |

| (Z)-3-Methyl-3-heptene | Syn addition of B-H | (3R,4S)-3-Methyl-4-heptanol and (3S,4R)-3-Methyl-4-heptanol | Enantiomeric Pair (Racemic Mixture) |

| (E)-3-Methyl-3-heptene | Syn addition of B-H | (3R,4R)-3-Methyl-4-heptanol and (3S,4S)-3-Methyl-4-heptanol | Enantiomeric Pair (Racemic Mixture) |

Electrophilic Addition Mechanisms and Carbocation Intermediates

Electrophilic addition reactions, such as the addition of hydrogen halides (H-X), proceed via a different mechanism that leads to Markovnikov regioselectivity. libretexts.org The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophile (e.g., the proton from HBr). chemistryguru.com.sgyoutube.com

This initial step forms a carbocation intermediate and a halide ion. chemistryguru.com.sg The stability of the carbocation is the determining factor for the regiochemical outcome. For this compound, protonation can occur at either C3 or C4:

Path A: Protonation at C4 generates a tertiary carbocation at C3.

Path B: Protonation at C3 generates a secondary carbocation at C4.

Tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects. Therefore, the reaction proceeds almost exclusively through the more stable tertiary carbocation intermediate (Path A). libretexts.org

In the second step, the nucleophilic halide ion (e.g., Br⁻) rapidly attacks the electrophilic carbocation, forming the final product. libretexts.org The result is the formation of 3-bromo-3-methylheptane, the Markovnikov product, where the bromine atom has added to the more substituted carbon.

| Step | Description | Intermediate/Product |

| 1. Protonation | The alkene's π-bond attacks H⁺ from HBr, forming the most stable carbocation. | Tertiary carbocation at C3 |

| 2. Nucleophilic Attack | The bromide ion (Br⁻) attacks the carbocation. | 3-Bromo-3-methylheptane |

Controlled Reduction Strategies for Alkyne Precursors

The stereoisomers of this compound can be synthesized with high stereoselectivity through the controlled reduction of the corresponding alkyne, 3-methyl-3-heptyne. The choice of catalyst and reaction conditions determines whether the cis (Z) or trans (E) isomer is formed.

Synthesis of (Z)-3-Methyl-3-heptene (cis): Catalytic hydrogenation of an alkyne using Lindlar's catalyst (a "poisoned" palladium catalyst, typically Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) results in the syn-addition of two hydrogen atoms across the triple bond. This stereospecific addition leads to the formation of the cis or (Z)-alkene.

Synthesis of (E)-3-Methyl-3-heptene (trans): The dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, facilitates the anti-addition of two hydrogen atoms across the triple bond. This process occurs via a radical anion intermediate and results in the formation of the more stable trans or (E)-alkene.

| Precursor | Reagents/Conditions | Mechanism | Product |

| 3-Methyl-3-heptyne | H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | Syn-addition | (Z)-3-Methyl-3-heptene |

| 3-Methyl-3-heptyne | Na, liquid NH₃ (-78 °C) | Anti-addition (via radical anion) | (E)-3-Methyl-3-heptene |

Cascade and Tandem Reactions in Heptene (B3026448) Scaffold Construction

Oxidation Reaction Mechanisms

The double bond in this compound is susceptible to various oxidative reactions, which can be used for both structural analysis and further functional group transformation.

Ozonolysis

Ozonolysis is a powerful reaction that cleaves carbon-carbon double and triple bonds. wikipedia.org The reaction involves treating the alkene with ozone (O₃), typically at low temperatures (-78 °C), to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. wikipedia.org

The subsequent work-up of the ozonide determines the final products. A reductive work-up, commonly using dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield aldehydes and/or ketones. youtube.comstackexchange.com For this compound, ozonolysis cleaves the C3=C4 double bond.

The C1-C3 fragment (containing the methyl group at C3) becomes Butan-2-one .

The C4-C7 fragment becomes Butanal .

| Reactant | Reagents | Products |

| This compound | 1. O₃, CH₂Cl₂, -78 °C2. (CH₃)₂S (DMS) | Butan-2-one and Butanal |

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (or oxirane). libretexts.org The reaction is a stereospecific syn-addition, where an oxygen atom is delivered to the same face of the double bond. libretexts.org This means that the stereochemistry of the starting alkene is preserved in the epoxide product.

(Z)-3-Methyl-3-heptene will yield the corresponding cis-epoxide, (2Z)-2-ethyl-2-methyl-3-propyloxirane.

(E)-3-Methyl-3-heptene will yield the corresponding trans-epoxide, (2E)-2-ethyl-2-methyl-3-propyloxirane.

The mechanism is concerted, involving a cyclic transition state where the oxygen atom is transferred from the peroxy acid to the alkene. libretexts.org

Chemical Reactivity and Derivatization Strategies of 3 Methyl 3 Heptene

Oxidative Transformations and Product Diversification

Oxidative reactions targeting the double bond of 3-methyl-3-heptene (B1237926) can be controlled to achieve either addition of oxygen-containing functional groups across the bond or complete cleavage of the bond, leading to smaller carbonyl-containing molecules. The choice of oxidant and reaction conditions dictates the outcome, enabling the selective formation of alcohols, ketones, or carboxylic acids.

The conversion of this compound into various oxygenated derivatives is a cornerstone of its functionalization. Specific reagents and conditions can be employed to yield diols, ketones, and carboxylic acids.

Synthesis of Alcohols (Diols): Dihydroxylation transforms the alkene into a diol. This can be achieved through two main stereochemical pathways.

Syn-dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup, or with a cold, dilute, and basic solution of potassium permanganate (B83412) (KMnO₄), results in the addition of two hydroxyl groups to the same face of the double bond, yielding cis-3-methylheptane-3,4-diol.

Anti-dihydroxylation: This two-step process involves initial epoxidation of the double bond using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide intermediate. Subsequent acid-catalyzed ring-opening of the epoxide with water leads to the formation of trans-3-methylheptane-3,4-diol.

Synthesis of Ketones and Carboxylic Acids via Cleavage: More forceful oxidation leads to the complete scission of the carbon-carbon double bond. libretexts.org Treatment of this compound with hot, acidic, and concentrated potassium permanganate (KMnO₄) cleaves the double bond. Since the double bond is trisubstituted, this oxidative cleavage yields a ketone from the more substituted side and a carboxylic acid from the less substituted side. Specifically, the reaction produces 2-butanone (B6335102) and butanoic acid.

A summary of these selective oxidation pathways is presented below.

| Desired Product | Reagent(s) | Stereochemistry/Outcome | Specific Products from this compound |

| Diol | 1. OsO₄ 2. NaHSO₃/H₂O | Syn-addition | cis-3-Methylheptane-3,4-diol |

| Diol | Cold, dilute KMnO₄, NaOH | Syn-addition | cis-3-Methylheptane-3,4-diol |

| Diol | 1. m-CPBA 2. H₃O⁺ | Anti-addition | trans-3-Methylheptane-3,4-diol |

| Ketone & Carboxylic Acid | Hot, acidic KMnO₄ | Oxidative Cleavage | 2-Butanone and Butanoic Acid |

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds with precision, where the final products are determined by the workup conditions. libretexts.orgorganic-chemistry.org The reaction proceeds through a well-defined mechanism first proposed by Rudolf Criegee. organic-chemistry.orgnih.gov

The reaction initiates with a 1,3-dipolar cycloaddition of ozone (O₃) to the double bond of this compound. This forms a highly unstable five-membered ring intermediate known as the primary ozonide, or molozonide (a 1,2,3-trioxolane). organic-chemistry.orglibretexts.org This intermediate is rarely isolated and rapidly undergoes cycloreversion, breaking apart to form a carbonyl compound and a carbonyl oxide, which is also known as a Criegee intermediate. nih.govresearchgate.net For this compound, this cleavage yields 2-butanone and a Criegee intermediate, (propylidene)methanone oxide.

These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). nih.gov The characterization of these transient species, particularly the Criegee intermediate, has been advanced through sophisticated spectroscopic and computational methods. nih.govnih.gov

The synthetic utility of ozonolysis lies in the workup step, which processes the secondary ozonide to generate the final products.

Reductive Workup: Using reagents like zinc metal (Zn) in water or dimethyl sulfide (B99878) (DMS), the secondary ozonide is cleaved to yield aldehydes and ketones. For this compound, this produces 2-butanone and propanal . youtube.comdoubtnut.com

Oxidative Workup: Using hydrogen peroxide (H₂O₂), the secondary ozonide is cleaved, and any resulting aldehydes are further oxidized to carboxylic acids. libretexts.org This process converts this compound into 2-butanone and propanoic acid .

| Workup Type | Reagent(s) | Product Type(s) | Specific Products from this compound |

| Reductive | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Ketone and Aldehyde | 2-Butanone and Propanal |

| Oxidative | 1. O₃ 2. H₂O₂ | Ketone and Carboxylic Acid | 2-Butanone and Propanoic Acid |

Polymerization and Oligomerization Behavior

The polymerization of internal and sterically hindered alkenes like this compound is not feasible with traditional polymerization catalysts (e.g., standard Ziegler-Natta systems) due to steric hindrance around the double bond. However, specialized catalytic systems have been developed that enable the polymerization of such challenging monomers, primarily through a "chain-walking" mechanism.

Chain-walking polymerization is a remarkable process that allows a catalyst to isomerize an internal olefin to a more reactive terminal olefin in situ. wikipedia.org The mechanism, typically facilitated by late-transition metal catalysts, involves the migration of the metal center along the polymer chain through a series of β-hydride elimination and re-insertion steps. wikipedia.orgacs.org

For this compound, the process would be:

Coordination: The catalyst active site coordinates to the internal double bond of the monomer.

Chain-Walking: Instead of immediate insertion, the catalyst performs a β-hydride elimination, forming a metal-hydride and a coordinated diene. The metal-hydride then re-inserts at a different position. This process repeats, allowing the metal center to "walk" along the carbon backbone. The catalyst can migrate past the methyl branch toward the end of the chain.

Propagation: Once the catalyst reaches a less sterically hindered position, typically the terminal carbon, insertion of another monomer molecule becomes favorable, and the polymer chain grows. mdpi.com

This mechanism provides exceptional control over the polymer's microstructure. By controlling the rate of chain-walking relative to the rate of monomer insertion, the type and distribution of branches in the final polymer can be tuned. For example, polymerizing this compound via this method could result in a polymer with a polyethylene (B3416737) backbone and a controlled number of methyl and butyl branches. mdpi.com

The key to chain-walking polymerization lies in the catalyst design. Cationic palladium(II) and nickel(II) complexes bearing α-diimine ligands, often referred to as Brookhart-type catalysts, are the most prominent and well-studied systems for this transformation. wikipedia.orgacs.org These catalysts are typically activated by a cocatalyst, such as methylaluminoxane (B55162) (MAO). mdpi.commdpi.com

The ligand structure plays a critical role in catalyst activity, chain-walking ability, and the resulting polymer properties. acs.org Bulky substituents on the aryl groups of the α-diimine ligand are crucial for preventing chain transfer reactions, leading to high molecular weight polymers and, in some cases, living polymerization characteristics. mdpi.com By systematically modifying these ligands, researchers can influence the polymerization process to produce materials ranging from amorphous elastomers to semi-crystalline plastomers. acs.org

| Catalyst Type | Ligand System | Metal Center | Cocatalyst | Key Feature |

| Brookhart-type | α-Diimine | Ni(II), Pd(II) | Methylaluminoxane (MAO) | Enables chain-walking; produces branched polymers from single monomers. wikipedia.orgacs.org |

| ansa-Zirconocene | e.g., Me₂Si(Cp)(9-Flu)ZrCl₂ | Zr(IV) | Methylaluminoxane (MAO) | Used in copolymerization of ethylene (B1197577) and α-olefins. researchgate.net |

| Piano-stool | e.g., CpTiCl₃ | Ti(IV) | Methylaluminoxane (MAO) | Used in copolymerization of ethylene with various olefins. umass.edu |

Given its steric hindrance and lower reactivity compared to α-olefins, this compound is a challenging monomer for homopolymerization. A more practical approach is its incorporation into polymer architectures through copolymerization , most commonly with ethylene. nih.govnih.gov

Using chain-walking catalysts, this compound can be effectively copolymerized with ethylene. nih.gov The catalyst can isomerize the internal double bond of this compound to a terminal position before incorporating it into the growing polyethylene chain. This process results in a linear low-density polyethylene (LLDPE)-type material where the this compound unit introduces a specific branching structure (e.g., a butyl group with an adjacent methyl group) onto the polymer backbone.

This strategy allows for the use of less expensive internal olefin feedstocks to produce valuable branched polyolefins. researchgate.net The introduction of such branches disrupts the crystalline packing of the polymer chains, leading to materials with lower density, enhanced flexibility, and elastomeric properties, significantly expanding the range of accessible polymer properties. nih.gov

Isomerization and Rearrangement Studies of this compound

The reactivity of this compound, a trisubstituted alkene, is significantly influenced by the presence of its carbon-carbon double bond. This functional group is the focal point for various isomerization and rearrangement reactions, which can be initiated by light, heat, or catalysts. These transformations can alter the geometry of the double bond (E/Z isomerization) or change the carbon skeleton of the molecule, leading to the formation of structural isomers.

Photoinduced Isomerization Processes

Photoinduced isomerization represents a key reaction pathway for alkenes, including this compound. The absorption of ultraviolet light by the π-system of the double bond can lead to the formation of electronically excited states, which have different geometries and reactivities compared to the ground state.

The most common photoinduced process for alkenes is E/Z (or cis-trans) isomerization. For this compound, this involves the interconversion between the (E)- and (Z)-isomers. The mechanism for this transformation generally proceeds through the following steps:

Excitation: The alkene absorbs a photon of appropriate energy, promoting an electron from the π bonding orbital to the π* antibonding orbital. This results in the formation of a π,π* excited state. researchgate.net

Rotation: In the excited state, the rotational barrier around the carbon-carbon double bond is significantly reduced. This allows for rotation to occur, leading to a twisted, non-planar geometry which is an energy minimum on the excited state potential energy surface.

Decay: The excited molecule can then relax back to the ground electronic state. This decay can result in the formation of either the (E) or (Z) isomer. The ratio of the isomers at the photostationary state depends on the absorption coefficients of the two isomers at the wavelength of irradiation and their respective quantum yields for isomerization.

This process can be influenced by the presence of a photosensitizer. A sensitizer (B1316253) is a molecule that absorbs the light and then transfers the energy to the alkene, promoting it to a triplet excited state. This triplet state also has a low barrier to rotation around the double bond, facilitating isomerization.

Oxygen can also play a role in photoisomerization reactions, sometimes leading to the formation of peroxy intermediates that can facilitate the isomerization process upon decomposition. rsc.org The presence of oxygen can, however, also lead to photooxidation products.

Table 1: General Principles of Photoinduced Alkene Isomerization

| Process | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Direct Photoisomerization | The alkene directly absorbs a photon, leading to a singlet excited state (S1) which undergoes rotation around the C=C bond. | Singlet excited state (π,π) | Wavelength of light, solvent polarity |

| Sensitized Photoisomerization | An external molecule (sensitizer) absorbs light and transfers energy to the alkene, promoting it to a triplet excited state (T1). | Triplet excited state (π,π) | Sensitizer energy, sensitizer concentration |

Thermally Induced and Catalyst-Mediated Rearrangements

Thermally induced and catalyst-mediated rearrangements of this compound can lead to a variety of isomeric products through double bond migration or skeletal reorganization.

Thermal Rearrangements:

Under high-temperature conditions, typically in the gas phase, alkenes can undergo isomerization. For this compound, this could involve researchgate.netnih.gov-sigmatropic shifts of a hydrogen atom, leading to the formation of other constitutional isomers of methylheptene. However, such uncatalyzed thermal rearrangements often require significant energy and may lead to a complex mixture of products, including cracking products. Skeletal rearrangements, which alter the connectivity of the carbon backbone, generally require even more forcing conditions or specific structural features not present in this compound.

Catalyst-Mediated Rearrangements:

Catalysts provide a lower energy pathway for isomerization and rearrangement reactions, allowing them to proceed under milder conditions with greater selectivity. These processes are of significant industrial importance, particularly in petroleum refining for the production of high-octane gasoline components. mdpi.comnefthim.com

Acid-Catalyzed Isomerization: Protic acids (like H₂SO₄) or solid acid catalysts (such as zeolites and sulfated zirconia) can catalyze the isomerization of alkenes. nefthim.com The mechanism involves the protonation of the double bond to form a carbocation intermediate. For this compound, protonation would lead to a tertiary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a different carbocation, which upon deprotonation, yields an isomeric alkene. This can result in the migration of the double bond to other positions in the heptene (B3026448) chain. For example, 3-methyl-2-heptene (B1599018) or 3-methyl-4-heptene could be formed. masterorganicchemistry.com

Transition Metal-Catalyzed Isomerization: A wide range of transition metal complexes, including those of iron, rhodium, ruthenium, palladium, and iridium, are effective catalysts for the isomerization of alkenes. rsc.orgresearchgate.net The most common mechanism involves the formation of a metal-hydride species which adds to the alkene double bond (hydrometallation) to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and the metal-hydride catalyst. nih.gov This process, often referred to as "double bond migration" or "alkene walking," can be highly efficient in moving the double bond along the carbon chain to its most thermodynamically stable position. rsc.orgnih.gov For this compound, this would likely lead to a mixture of other methylheptene isomers.

Table 2: Catalytic Systems for Alkene Isomerization

| Catalyst Type | Examples | General Mechanism | Typical Products from this compound |

|---|---|---|---|

| Solid Acid Catalysts | Zeolites (e.g., H-ZSM-5), Sulfated Zirconia (SZ) | Formation of a carbocation intermediate followed by hydride shifts and deprotonation. nefthim.com | Mixture of methylheptene isomers (e.g., 2-methyl-2-heptene, 3-methyl-2-heptene). |

| Transition Metal Complexes | [RhCl(PPh₃)₃], [RuH₂(PPh₃)₄], Iron-based catalysts | Reversible hydrometallation and β-hydride elimination. researchgate.netacs.org | Mixture of methylheptene isomers, potentially favoring the most thermodynamically stable isomer. |

Advanced Analytical Techniques for Characterization of 3 Methyl 3 Heptene and Its Reaction Products

Hyphenated Chromatographic-Spectroscopic Methods

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for analyzing complex mixtures containing 3-methyl-3-heptene (B1237926).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds like this compound. The gas chromatograph first separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. hpst.cz As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

For the identification of this compound, the obtained mass spectrum is compared against spectral libraries, such as the NIST Mass Spectrometry Data Center. nist.gov The molecular ion peak would confirm the molecular weight (112.22 g/mol ), while the fragmentation pattern provides structural information. Quantitation is typically achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration. 3m.com To ensure high accuracy and precision, an internal standard—often an isotopically labeled version of the analyte—is commonly used to correct for variations in sample preparation and injection. chromatographytoday.com The use of internal standards can significantly improve the relative standard deviation to less than 5%. chromatographytoday.com

Modern GC-MS systems employ inert flow paths to prevent analyte degradation and ensure the integrity of trace-level samples. hpst.cz While helium has traditionally been the carrier gas of choice, concerns over its cost and availability have led to the successful implementation of hydrogen as an alternative, often requiring a specialized ion source for optimal performance. gcms.cz

Table 1: GC Parameters for Analysis of Related Heptene (B3026448) Isomers This table presents typical gas chromatography parameters used for the analysis of alkene isomers, which are applicable to this compound. Data is adapted from studies on similar C7 alkenes.

| Parameter | Value / Description | Source |

| Column Type | Capillary | nist.gov |

| Stationary Phase | Methyl Silicone (non-polar) | nist.gov |

| Column Dimensions | 30 m x 0.25 mm, 1.4 µm film thickness (Example) | 3m.com |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Injection Mode | Split/Splitless | hpst.cz |

| Oven Temperature Program | Example: 50°C (4 min), ramp 15°C/min to 230°C, hold 3 min | 3m.com |

| Detector | Mass Spectrometer (MS) | 3m.comchromatographytoday.com |

| MS Ionization Mode | Electron Ionization (EI) | 3m.com |

Advanced Gas Chromatography for Isomer Separation

The analysis of this compound is often complicated by the presence of its various structural and geometric isomers (e.g., cis/trans isomers, positional isomers). Standard GC columns may not provide adequate resolution for these closely related compounds. Advanced GC techniques are employed to achieve this challenging separation.

Liquid crystalline stationary phases have demonstrated exceptional selectivity for separating isomers based on their molecular shape. researchgate.net The ordered structure of these phases allows for enhanced differentiation between isomers with subtle differences in their length-to-breadth ratio. For instance, more linear or planar isomers, like the trans-isomer of an alkene, are often retained longer than their more compact cis-counterparts. researchgate.net This high selectivity makes liquid crystal columns particularly effective for resolving positional and cis-trans isomers of alkenes, a task that is difficult on conventional non-mesogenic phases. vurup.sk

Another powerful technique is multidimensional gas chromatography (MD-GC), which utilizes two columns of different selectivity connected in series. A fraction containing unresolved isomers from the first column can be selectively transferred to a second, more specialized column (e.g., a liquid crystal or chiral column) for complete separation. sci-hub.se This approach significantly increases peak capacity and resolving power, making it ideal for analyzing complex hydrocarbon mixtures or trace isomers in various matrices. sci-hub.se

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure, bonding, and conformation.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups and molecular structure of this compound. surfacesciencewestern.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds and is excellent for identifying heteroatomic functional groups. surfacesciencewestern.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) and is more sensitive to non-polar, symmetric bonds, such as the C=C and C-C bonds in the backbone of an alkene. surfacesciencewestern.com

For this compound, FTIR and Raman spectra would reveal characteristic vibrational frequencies corresponding to its structural features. The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the fundamental vibrational modes. nih.govresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound This table outlines the expected regions for key vibrational modes for an alkene structure like this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique Sensitivity |

| C-H Stretch (sp²) | 3000 - 3100 | FTIR & Raman |

| C-H Stretch (sp³) | 2850 - 3000 | FTIR & Raman |

| C=C Stretch | 1640 - 1680 | Strong in Raman, Variable in FTIR |

| CH₂/CH₃ Bending | 1375 - 1470 | FTIR & Raman |

| C-H Bend (out-of-plane) | 675 - 1000 | Strong in FTIR |

Matrix Isolation Infrared Spectroscopy for Transient Species

Matrix isolation is a powerful technique used to study highly reactive or unstable molecules, such as reaction intermediates or transient species. fu-berlin.de In this method, the molecule of interest is trapped within a solid, inert matrix (e.g., solid argon or nitrogen) at cryogenic temperatures (close to absolute zero). uc.pt This rigid, cold environment prevents diffusion and bimolecular reactions, effectively isolating individual molecules and preserving their structure for spectroscopic analysis, primarily using FTIR. fu-berlin.deuc.pt

This technique would be invaluable for studying the reaction mechanisms of this compound. For example, in photochemical or thermal reactions, short-lived intermediates like radicals or carbenes could be generated and trapped in the matrix. Their infrared spectra can then be recorded, providing direct experimental evidence of their structure and role in the reaction pathway. uc.pt This method has been successfully used to identify the true products of reactions where other techniques like NMR and mass spectrometry had led to incorrect structural assignments. uc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and definitive technique for the elucidation of molecular structures in solution. researchgate.net It is based on the absorption of radiofrequency energy by atomic nuclei (most commonly ¹H and ¹³C) placed in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netsmbstcollege.com

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (position of the signal) indicates the electronic environment, the integration (area under the signal) reveals the number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons. This allows for the differentiation of methyl, methylene, and vinylic protons.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. mdpi.com The chemical shifts would clearly distinguish between the sp³-hybridized carbons of the alkyl chains and the sp²-hybridized carbons of the double bond, confirming the location of the alkene and the methyl substituent.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to trace the carbon skeleton. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away). These correlations provide definitive proof of the molecular connectivity.

The assignment of all ¹H and ¹³C chemical shifts is a prerequisite for a complete structural characterization at the atomic level. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for (Z)-3-Methyl-3-heptene Predicted chemical shifts provide a reference for experimental data interpretation. Predictions are based on standard chemical shift increments and computational models.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~14 |

| C2 (CH₂) | ~23 |

| C3 (=C) | ~135 |

| C4 (=CH) | ~125 |

| C5 (CH₂) | ~30 |

| C6 (CH₂) | ~23 |

| C7 (CH₃) | ~14 |

| C8 (Methyl on C3) | ~16 |

1D and 2D NMR Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the structural characterization of organic molecules like this compound. emerypharma.com By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information on the molecule's carbon skeleton, connectivity, and stereochemistry. ox.ac.uk For complex structures or mixtures containing isomers, a combination of 1D and 2D NMR experiments is often required for complete assignment. emerypharma.com

1D NMR: ¹H and ¹³C Spectroscopy

¹H NMR: The proton NMR spectrum is the starting point for most structural determinations. ox.ac.uk For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons: the vinyl proton, the allylic protons on the ethyl and propyl groups, the methyl protons, and the terminal methyl groups of the ethyl and propyl chains. The chemical shift (δ), signal integration (number of protons), and splitting pattern (multiplicity) due to scalar coupling are key parameters. emerypharma.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Alkenyl carbons are characteristically deshielded and appear at a lower field (typically 100-150 ppm) compared to alkane carbons. libretexts.org This makes the double bond carbons in this compound easily identifiable. libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often run alongside a standard ¹³C spectrum to determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C). emerypharma.com

2D NMR: Unraveling Complex Connectivity

When 1D spectra are crowded or ambiguous, 2D NMR techniques are employed to map out correlations between nuclei. omicsonline.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It reveals the connectivity within the ethyl and propyl fragments of this compound by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. youtube.com It is invaluable for assigning carbon signals based on their known proton assignments and can help resolve overlapping proton signals by spreading them out in the carbon dimension. ox.ac.ukyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton by connecting fragments, for instance, by showing a correlation from the vinyl proton to the carbons of the attached ethyl and methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt It is particularly useful for determining stereochemistry, such as the E/Z configuration around the double bond in isomers of this compound.

Table 1: Hypothetical NMR Data for (E)-3-Methyl-3-heptene

| Atom Number | Carbon Type | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Key HMBC Correlations (¹H → ¹³C) |

| 1 | CH₃ | ~14.1 | ~0.90 | t | 3H | C2, C3 |

| 2 | CH₂ | ~23.5 | ~1.45 | m | 2H | C1, C3, C4 |

| 3 | C | ~135.0 | - | - | - | - |

| 4 | CH | ~125.0 | ~5.30 | t | 1H | C2, C3, C5, C6, C8 |

| 5 | CH₂ | ~29.8 | ~2.05 | q | 2H | C3, C4, C6, C7 |

| 6 | CH₂ | ~22.7 | ~1.40 | sext | 2H | C4, C5, C7 |

| 7 | CH₃ | ~13.9 | ~0.95 | t | 3H | C5, C6 |

| 8 | CH₃ | ~15.8 | ~1.65 | s | 3H | C2, C3, C4 |

Advanced Techniques for Catalyst Characterization in this compound Synthesis

The synthesis of this compound, often via isomerization of other C₈ alkenes, relies heavily on heterogeneous catalysts. The performance of these catalysts—their activity, selectivity, and stability—is intrinsically linked to their physical and chemical properties. A suite of advanced analytical techniques is employed to characterize these materials to understand structure-property relationships and enable rational catalyst design. rsc.org

X-Ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray diffraction (XRD) is a fundamental and powerful technique for characterizing the crystalline structure of catalytic materials. malvernpanalytical.com It is used to identify the crystalline phases present in a catalyst, determine the size of the crystallites, and assess the degree of crystallinity. malvernpanalytical.commalvernpanalytical.com Since many heterogeneous catalysts consist of active metal nanoparticles dispersed on a crystalline support (e.g., zeolites, metal oxides), XRD is crucial for verifying the structure of both components. malvernpanalytical.com

By directing X-rays at a sample and measuring the scattering angles, a unique diffraction pattern is generated, which acts as a fingerprint for the crystalline phases present. mpg.de For catalysts used in alkene isomerization, XRD can:

Identify the Support Phase: Confirm the synthesis of the correct crystalline support, such as gamma-alumina (γ-Al₂O₃) or specific zeolite frameworks (e.g., ZSM-5).

Detect Active Metal Phases: Identify the crystalline form of the active metal component, such as metallic palladium (Pd) or platinum (Pt), provided the particles are large enough (typically >3-5 nm) to produce distinct diffraction peaks.

Monitor Phase Changes: Track changes in the catalyst structure during preparation, activation, or after reaction, such as the reduction of a metal oxide precursor to its active metallic state or phase transitions in the support due to high temperatures. researchgate.net

Table 2: Application of XRD in Catalyst Characterization for Alkene Isomerization

| Catalyst Component | Information Provided by XRD | Significance for this compound Synthesis |

| Support (e.g., Al₂O₃, SiO₂, Zeolite) | Crystalline phase identity (e.g., γ-Al₂O₃, ZSM-5), unit cell parameters, crystallinity. malvernpanalytical.com | The support's crystal structure dictates its porosity and surface properties, which control access to active sites. |

| Active Metal (e.g., Pt, Pd, Ni) | Phase identification (e.g., metallic vs. oxide), average crystallite size (from peak broadening). malvernpanalytical.com | Confirms the presence of the active metallic phase required for catalysis; larger crystallites may indicate sintering and deactivation. |

| Promoters (e.g., Sn, Ge) | Identification of alloy phases or promoter oxides. | Promoters can modify the electronic properties and stability of the active metal, influencing selectivity. |

Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET))

The surface area and porosity of heterogeneous catalysts are critical properties that govern their performance. rutgers.edu The Brunauer–Emmett–Teller (BET) method is the most common technique for determining the specific surface area of a material. The analysis is based on the physical adsorption of a gas, typically nitrogen at liquid nitrogen temperature, onto the solid surface. intertek.com

By measuring the amount of gas adsorbed at various pressures, an adsorption isotherm is generated. The BET equation is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area is determined.

In the context of synthesizing this compound, BET analysis provides crucial insights:

Active Site Accessibility: A higher surface area generally provides more sites for the dispersion of the active metal, potentially leading to higher catalytic activity. researchgate.net

Table 3: Typical Textural Properties of Catalyst Supports Measured by N₂ Physisorption

| Support Material | Typical BET Surface Area (m²/g) | Typical Pore Volume (cm³/g) | Significance in Catalysis |

| γ-Alumina (γ-Al₂O₃) | 150 - 400 researchgate.net | 0.4 - 0.8 | High surface area allows for good dispersion of active metals; commonly used for isomerization. |

| Silica Gel (SiO₂) | 300 - 800 | 0.5 - 1.2 | Very high surface area, but typically has weaker interactions with metal precursors than alumina (B75360). |

| Zeolite ZSM-5 | 300 - 500 | 0.15 - 0.25 | Microporous structure provides shape selectivity, potentially favoring specific isomers. |

| Activated Carbon | 500 - 1500 | 0.6 - 1.5 | Extremely high surface area, but can be less thermally stable than metal oxides. nih.gov |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of catalyst nanostructures. By passing a high-energy electron beam through an ultrathin sample, TEM can produce images with resolutions down to the atomic level. azooptics.com This allows researchers to directly observe the key features of the active phase in a supported catalyst. academie-sciences.fr

For catalysts designed for this compound synthesis, TEM provides critical information that is complementary to bulk techniques like XRD:

Particle Size and Distribution: TEM allows for the measurement of individual nanoparticle sizes, enabling the determination of the average particle size and the size distribution. This is crucial as catalytic activity is often highly dependent on particle size. azooptics.com

Nanoparticle Morphology: The shape and exposed crystal facets of catalyst nanoparticles can be imaged. researchgate.net Different facets can have different catalytic activities and selectivities.

Dispersion: TEM reveals how well the active metal nanoparticles are distributed across the support surface. azooptics.com Poor dispersion leads to large agglomerates and inefficient use of the expensive active metal.

Sintering Analysis: By comparing TEM images of fresh and used catalysts, one can directly observe particle agglomeration (sintering), which is a common mechanism of catalyst deactivation.

Table 4: Information Gained from TEM Analysis of a Hypothetical Pd/Al₂O₃ Catalyst

| Parameter | Observation | Implication for Catalytic Performance |

| Particle Size | Average size of 3 nm with a narrow distribution. | Small particles have a high surface-to-volume ratio, maximizing the number of active sites. |

| Morphology | Mostly spherical nanoparticles. researchgate.net | The shape influences the type and number of surface atoms (corners, edges, faces) available for reaction. |

| Dispersion | High dispersion with minimal agglomeration. | Ensures efficient utilization of the palladium metal and maximizes the catalyst's potential activity. |

| Support Structure | Ordered mesoporous structure of the alumina support is visible. nih.gov | Confirms the integrity of the support material and the location of nanoparticles within the pore structure. |

Temperature Programmed Desorption (TPD) for Acidity/Basicity Profiling

Temperature Programmed Desorption (TPD) is a widely used technique to characterize the acid or base properties of a catalyst's surface, which are often the driving force in isomerization reactions. micromeritics.com The method involves first adsorbing a probe molecule (e.g., ammonia (B1221849) for acid sites, carbon dioxide for base sites) onto the catalyst surface at a low temperature. The temperature is then increased at a constant rate, and a detector measures the concentration of the desorbed molecules as a function of temperature. researchgate.net

The resulting TPD profile provides two key pieces of information:

Quantity of Sites: The total amount of desorbed gas, calculated from the area under the desorption peaks, is proportional to the number of active sites. micromeritics.com

Strength of Sites: The temperature at which the probe molecule desorbs corresponds to the strength of the acid or base site. researchgate.net Molecules desorbing at higher temperatures were more strongly bound, indicating stronger acid/base sites. researchgate.net

For the isomerization of an alkene to form this compound, the balance of acid and base sites can be crucial for achieving high selectivity and minimizing unwanted side reactions like cracking or polymerization.

Table 5: Hypothetical NH₃-TPD Results for Different Catalyst Supports

| Catalyst Support | Desorption Peak Temp. (°C) | Acid Site Strength | Total Acidity (mmol NH₃/g) | Potential Role in Isomerization |

| SiO₂ | ~150 | Weak | Low | Low activity for reactions requiring strong acid sites. |

| γ-Al₂O₃ | ~180, ~300 | Weak, Medium | Medium | Provides sufficient acidity for many isomerization reactions. |

| H-ZSM-5 | ~200, ~450 | Weak, Strong researchgate.net | High | Strong acidity can increase isomerization rate but may also lead to cracking and coking. |

| MgO | N/A (Used for basicity with CO₂-TPD) | Basic (various strengths) thaiscience.info | N/A | Base-catalyzed mechanisms may offer alternative selectivity pathways in isomerization. |

Computational Chemistry and Theoretical Modeling of 3 Methyl 3 Heptene Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic behavior of 3-methyl-3-heptene (B1237926) at the atomic level. These calculations provide a detailed picture of electron distribution and how it influences the molecule's chemical properties.

Density Functional Theory (DFT) for Reaction Pathway Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the energetics of reaction pathways and identifying transition states in chemical reactions involving this compound. DFT calculations can elucidate the mechanisms of reactions such as additions, isomerizations, and oxidations by mapping out the potential energy surface. researchgate.netosti.gov

For instance, in the study of electrophilic addition to the double bond of this compound, DFT can be employed to calculate the energies of the reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction enthalpies, providing insight into the reaction kinetics and thermodynamics. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. mdpi.com

Illustrative Data Table: Calculated Reaction Energies for Electrophilic Addition to this compound using DFT

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Formation of π-complex | -2.5 | -2.3 | +3.1 |

| Transition State 1 | +15.2 | +14.8 | +20.5 |

| Formation of Carbocation Intermediate | +5.7 | +5.4 | +10.2 |

| Transition State 2 | +2.1 | +1.9 | +5.8 |

| Formation of Product | -25.8 | -26.1 | -20.3 |

Note: This data is illustrative and represents typical outputs from DFT calculations for such a reaction.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of empirical parameters. wayne.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory provide highly accurate results for molecular properties, albeit at a higher computational cost compared to DFT. researchgate.net

For a relatively small molecule like this compound, high-level ab initio calculations can be performed to obtain benchmark-quality data for its geometric parameters (bond lengths, bond angles), vibrational frequencies, and electronic energies. researchgate.net These calculations are essential for validating the results of less computationally expensive methods and for providing a definitive theoretical description of the molecule's properties.

Table: Comparison of Calculated Bond Lengths (in Å) for (E)-3-Methyl-3-heptene

| Bond | HF/6-31G* | MP2/6-311+G(d,p) | CCSD(T)/cc-pVTZ |

| C3=C4 | 1.331 | 1.340 | 1.342 |

| C3-C(CH3) | 1.515 | 1.508 | 1.506 |

| C4-C5 | 1.509 | 1.502 | 1.500 |

Note: This data is illustrative. The specific values are representative of typical results from these ab initio methods.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational landscape. The molecule possesses several rotatable single bonds, leading to a variety of possible conformers. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers for interconversion. youtube.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can investigate liquid-phase properties, such as density, viscosity, and diffusion coefficients. These simulations also shed light on how these molecules interact with other chemical species, which is crucial for understanding their behavior in mixtures and solutions. nih.govmdpi.com

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics involves the use of computational and informational techniques to a broad range of problems in the field of chemistry. QSPR is a key area within cheminformatics that aims to build models correlating the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.comnih.gov

Predictive Modeling for Spectroscopic Properties

QSPR models can be developed to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) absorption frequencies. These models are typically built using a dataset of molecules with known spectroscopic properties and a set of calculated molecular descriptors.

For this compound, a QSPR model could predict its ¹³C NMR chemical shifts based on descriptors derived from its 3D structure, such as atomic charges, bond properties, and topological indices. Such models can be useful for the rapid estimation of properties for related, unmeasured compounds.

Kinetic Modeling and Reaction Pathway Simulations

Kinetic modeling aims to mathematically describe the rates of chemical reactions and to simulate the evolution of the concentrations of reactants, intermediates, and products over time. ifpenergiesnouvelles.fr While detailed kinetic models for the combustion of the related alkane, 3-methylheptane, exist, specific models for this compound are less common but can be developed based on similar principles. kaust.edu.sakaust.edu.saresearchgate.net

These models consist of a large set of elementary reactions, each with its own rate constant. For this compound, this would include reactions such as hydrogen abstraction, addition to the double bond, and pyrolysis reactions. The rate constants are often determined from theoretical calculations (like DFT and ab initio methods) or estimated based on known values for similar reactions. researchgate.net Reaction pathway simulations using these kinetic models can then predict the behavior of this compound under various conditions, such as in combustion engines or in atmospheric chemistry.

Applications of 3 Methyl 3 Heptene in Chemical Science and Engineering

Role as Building Blocks in Organic Synthesis and Fine Chemicals

3-Methyl-3-heptene (B1237926) serves as a valuable building block in the field of organic synthesis, primarily due to the reactivity of its trisubstituted carbon-carbon double bond. cymitquimica.comcymitquimica.com This functional group allows the molecule to participate in a variety of chemical transformations, making it an important intermediate for the synthesis of more complex molecules and fine chemicals. cymitquimica.comillinois.edu The unsaturation within the molecule is the key to its synthetic utility, enabling addition and cleavage reactions. cymitquimica.com

One of the most significant applications of alkenes like this compound in synthesis is the ozonolysis reaction. wikipedia.org This reaction involves cleaving the double bond with ozone (O₃), followed by a workup step. Depending on the workup conditions, the cleavage results in the formation of aldehydes and/or ketones. wikipedia.orgyoutube.com In the case of this compound, ozonolysis breaks the bond between the third and fourth carbon atoms. This process is expected to yield two different carbonyl compounds: butan-2-one from the portion containing the methyl group, and butanal from the other portion of the carbon chain. stackexchange.com This method provides a predictable and efficient route to smaller, functionalized molecules that can be used in further synthetic steps. wikipedia.org

The general scheme for the ozonolysis of this compound can be summarized as follows:

| Reactant | Reagents | Products |

| This compound | 1. Ozone (O₃) 2. Reductive Workup (e.g., Dimethyl Sulfide (B99878), DMS) | Butan-2-one, Butanal |

Beyond ozonolysis, the double bond of this compound is susceptible to a range of electrophilic addition reactions. These reactions, while not specifically detailed for this compound in available research, are fundamental to alkene chemistry and represent potential synthetic pathways. Such transformations could include hydrogenation to form 3-methylheptane, hydrohalogenation to introduce a halogen atom, and hydration to produce an alcohol, further diversifying its role as a synthetic precursor.

Contributions to Polymer Science and Functional Material Development

In polymer science, the utility of this compound stems from its nature as an alkene, which allows it to undergo addition polymerization. cymitquimica.com This type of reaction involves the sequential addition of monomer units across the double bond to form a long polymer chain. While specific polymers derived exclusively from this compound are not widely documented in dedicated studies, its structure is relevant to the broader field of polyolefin chemistry.